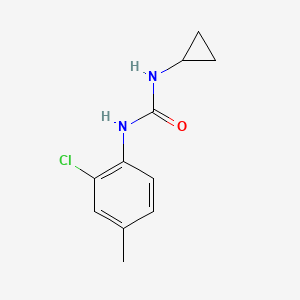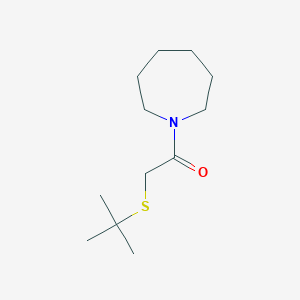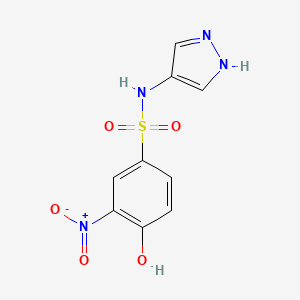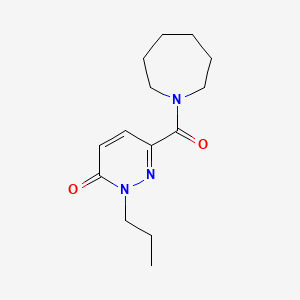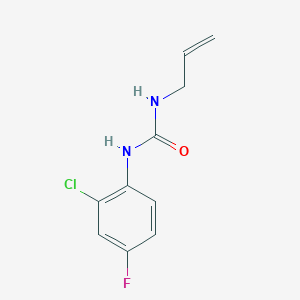
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea (CFPU) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CFPU is a urea derivative that has shown promising results in preclinical studies as an anti-cancer agent. In
Wirkmechanismus
The exact mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea is not fully understood. However, it is believed to work by targeting multiple signaling pathways involved in cancer growth and progression. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the STAT3 pathway, which is involved in inflammation and cancer cell survival. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been shown to have a synergistic effect with other anti-cancer agents, making it a potential combination therapy option.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its anti-cancer properties have been extensively studied in preclinical models. However, 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea research. One area of interest is the development of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea analogs with improved solubility and stability. Another area of interest is the development of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea-based combination therapies for cancer. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has also shown potential as an anti-inflammatory agent, and further research in this area could lead to new therapeutic applications. Finally, the development of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea as a diagnostic tool for cancer could also be explored.
Conclusion
In conclusion, 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea is a promising chemical compound that has shown potential as an anti-cancer agent. Its synthesis method has been optimized for high yields and purity, and its mechanism of action has been extensively studied. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has low toxicity in normal cells and has shown synergistic effects with other anti-cancer agents. However, its solubility and stability limitations need to be addressed for in vivo applications. Future research in 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea analogs, combination therapies, anti-inflammatory properties, and diagnostic applications could lead to new therapeutic options for cancer.
Synthesemethoden
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea involves the reaction of 2-chloro-4-fluoroaniline with propargyl isocyanate in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea. The synthesis method has been optimized to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUHJMNNZCQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

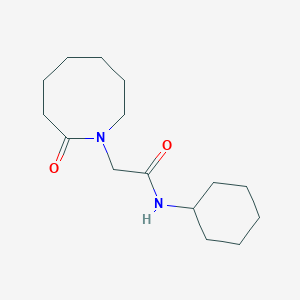
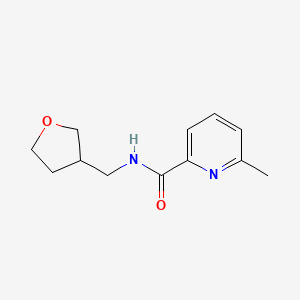
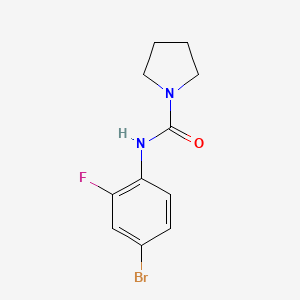
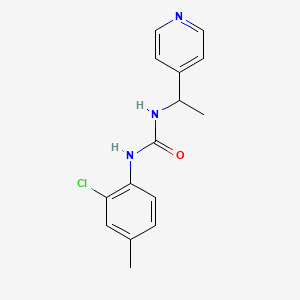
![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
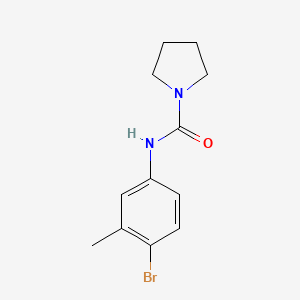
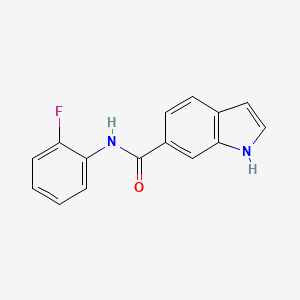
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)
